molecular formula C20H19N5O3S B10952199 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide

Cat. No.: B10952199
M. Wt: 409.5 g/mol
InChI Key: LVJVJGCYRAGLCH-UHFFFAOYSA-N
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Description

N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE: is a complex organic compound that features both indole and thienopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include indole derivatives and thienopyrimidine precursors. The key steps may involve:

    Condensation Reactions: Combining indole derivatives with thienopyrimidine intermediates under acidic or basic conditions.

    Cyclization: Formation of the indole and thienopyrimidine rings through cyclization reactions.

    Hydrazide Formation: Introduction of the hydrazide group through reactions with hydrazine derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in substitution reactions, especially at the indole and thienopyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound in the development of new pharmaceuticals, particularly for diseases where indole and thienopyrimidine derivatives have shown efficacy.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

    Indole Derivatives: Compounds such as indole-3-carbinol and indomethacin share the indole moiety.

    Thienopyrimidine Derivatives: Compounds like thieno[2,3-d]pyrimidine-4(3H)-one and its derivatives are structurally similar.

Uniqueness: N-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE is unique due to the combination of indole and thienopyrimidine moieties in a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)propanamide

InChI

InChI=1S/C20H19N5O3S/c1-3-6-12-9-14-19(29-12)21-10-25(20(14)28)11(2)17(26)24-23-16-13-7-4-5-8-15(13)22-18(16)27/h4-5,7-11,22,27H,3,6H2,1-2H3

InChI Key

LVJVJGCYRAGLCH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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